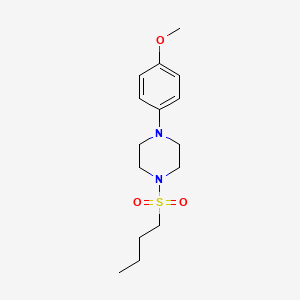![molecular formula C15H22N2O3S2 B5366166 N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5366166.png)
N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide, commonly known as CMPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPTA belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body. In
Mecanismo De Acción
CMPTA selectively binds to androgen receptors in the body, which are proteins that play a key role in the development and maintenance of male sexual characteristics. By binding to these receptors, CMPTA can stimulate the growth and development of muscle tissue and bone, while also inhibiting the growth of prostate cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CMPTA can increase muscle mass and strength, while also increasing bone density and reducing the risk of fractures. CMPTA has also been shown to have anti-cancer properties, particularly in the treatment of prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMPTA is its selectivity for androgen receptors, which reduces the risk of side effects associated with traditional androgen therapy. However, one of the limitations of CMPTA is that it is still in the early stages of development and has not yet been approved for clinical use.
Direcciones Futuras
There are several future directions for research on CMPTA. One area of research is the development of more potent and selective N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide, which could have even greater therapeutic potential than CMPTA. Another area of research is the development of combination therapies that could enhance the effects of CMPTA in the treatment of muscle wasting and bone loss. Finally, more research is needed to determine the long-term safety and efficacy of CMPTA, particularly in the treatment of prostate cancer.
Métodos De Síntesis
The synthesis of CMPTA involves the reaction of 4-[(methylamino)sulfonyl]phenylthiocyanate with cyclohexylamine in the presence of a base. The resulting product is then reacted with chloroacetic acid to yield CMPTA. This synthesis method has been optimized to yield high purity and high yields of CMPTA.
Aplicaciones Científicas De Investigación
CMPTA has been extensively studied for its potential therapeutic applications. In particular, it has been studied for its potential use in the treatment of muscle wasting and bone loss associated with aging and various diseases. CMPTA has also been studied for its potential use in the treatment of prostate cancer.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-16-22(19,20)14-9-7-13(8-10-14)21-11-15(18)17-12-5-3-2-4-6-12/h7-10,12,16H,2-6,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMUDYHNOXJNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-methoxyphenyl)vinyl]-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5366083.png)
![methyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366086.png)
![[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5366089.png)
![7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5366100.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5366103.png)
![5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole](/img/structure/B5366115.png)

![6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5366124.png)

![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5366126.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine](/img/structure/B5366131.png)
![(3R*,3aR*,7aR*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366142.png)
![N-[1-(4-methylbenzyl)cyclopropyl]-2-(4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5366149.png)
![4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5366151.png)